5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound features a pyrrolidin-2-one core with an azetidin-3-yloxy substituent, making it a unique structure in the realm of heterocyclic compounds. It is primarily used for research purposes and has shown potential in various scientific applications .
Preparation Methods
The synthesis of 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets . In industry, it is used in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can be compared with other similar compounds such as spiro-azetidin-2-one, pyrrolidine, and indol derivatives . These compounds share structural similarities but differ in their specific substituents and biological activities . For instance, spiro-azetidin-2-one derivatives are known for their antibiotic properties, while pyrrolidine derivatives are widely used in drug discovery . The unique combination of the azetidin-3-yloxy and pyrrolidin-2-one moieties in this compound makes it distinct and valuable for various research applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-2-1-6(10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
CNBPKRWHVLCNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1COC2CNC2 |
Origin of Product |
United States |
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